Linderofruticoside A

Description

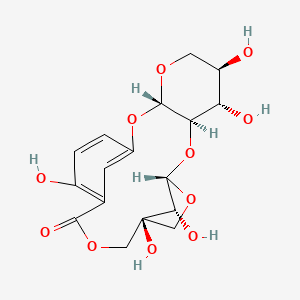

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20O11 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

(3S,6R,7S,8R,10S,13S,22R)-6,7,13,18,22-pentahydroxy-2,4,9,11,15-pentaoxatetracyclo[15.3.1.110,13.03,8]docosa-1(21),17,19-trien-16-one |

InChI |

InChI=1S/C17H20O11/c18-9-2-1-7-3-8(9)14(22)25-5-17(23)6-26-16(13(17)21)28-12-11(20)10(19)4-24-15(12)27-7/h1-3,10-13,15-16,18-21,23H,4-6H2/t10-,11+,12-,13+,15+,16+,17-/m1/s1 |

InChI Key |

KZFNTLYLMIGDHI-UXJHBWSYSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]2[C@@H](O1)OC3=CC(=C(C=C3)O)C(=O)OC[C@]4(CO[C@H]([C@@H]4O)O2)O)O)O |

Canonical SMILES |

C1C(C(C2C(O1)OC3=CC(=C(C=C3)O)C(=O)OCC4(COC(C4O)O2)O)O)O |

Synonyms |

5-O-(beta-D-apiofuranosyl-(1''-2')-O-beta-D-xylopyranosyl)gentisic acid-7,5''-ester linderofruticoside A |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Linderofruticoside a

Advanced Spectroscopic Characterization Techniques for Linderofruticoside A

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

The ¹H-NMR spectrum reveals the number of different types of protons and their immediate electronic environment. Key signals include those for the aromatic protons of the gentisic acid unit, the anomeric protons of the sugar moieties, and the methylene (B1212753) protons involved in the unique ester linkage.

The ¹³C-NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number and type of carbon atoms (methyl, methylene, methine, and quaternary). Significant resonances include the carbonyl carbon of the ester and carboxylic acid groups, aromatic carbons, and the carbons of the xylose and apiose sugar units.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD) Note: The following data are representative values based on the elucidated structure and typical chemical shifts for similar functional groups.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| Gentisic Acid Moiety | ||

| 1 | 116.5 | |

| 2 | 150.1 | |

| 3 | 103.2 | 6.45 (d, 2.9) |

| 4 | 124.5 | 7.01 (dd, 8.8, 2.9) |

| 5 | 145.8 | |

| 6 | 119.0 | 7.35 (d, 8.8) |

| 7 (C=O) | 168.5 | |

| Xylopyranosyl Moiety | ||

| 1' | 105.4 | 5.10 (d, 7.5) |

| 2' | 83.2 | 3.65 (m) |

| 3' | 77.8 | 3.50 (m) |

| 4' | 71.5 | 3.40 (m) |

| 5' | 67.0 | 3.95 (dd, 11.5, 5.5), 3.30 (m) |

| Apiofuranosyl Moiety | ||

| 1'' | 111.8 | 5.25 (d, 2.5) |

| 2'' | 78.5 | 4.15 (d, 2.5) |

| 3'' | 80.5 | |

| 4'' | 75.2 | 3.80 (d, 9.5), 3.60 (d, 9.5) |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Correlation Studies

Two-dimensional NMR experiments were essential for establishing the final structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) spin-spin couplings within the same spin system, confirming the proton sequences in the gentisic acid aromatic ring and within each sugar unit.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlated each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

The correlation from the anomeric proton of xylose (H-1') to the C-5 carbon of the gentisic acid, establishing the O-glycosidic bond.

The correlation from the anomeric proton of apiose (H-1'') to the C-2' carbon of xylose, confirming the (1→2) linkage between the two sugars.

The crucial correlation from the methylene protons of the apiose unit (H-5'') to the carbonyl carbon of the gentisic acid (C-7), which definitively proved the existence of the 13-membered macrocyclic ester ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not explicitly detailed in all reports, a NOESY experiment could be used to determine the relative stereochemistry of the molecule by observing through-space correlations between protons, such as those defining the orientation of the glycosidic linkages.

Mass spectrometry was used to determine the molecular weight and confirm the elemental composition of the isolated compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was employed to obtain the exact mass of this compound. researchgate.net This technique provides a highly accurate mass measurement, which allows for the determination of a unique molecular formula. The analysis would have shown a pseudomolecular ion, likely as a sodium adduct [M+Na]⁺. uni-saarland.de The measured mass would correspond to the calculated exact mass for the molecular formula C₁₇H₂₀O₁₁Na, thereby confirming the elemental composition derived from NMR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. technologynetworks.comwikipedia.org This absorption is associated with the promotion of electrons to higher energy orbitals and is characteristic of molecules containing chromophores, which are light-absorbing functional groups. msu.edu

For this compound, the UV-Vis spectrum provides evidence for the presence of aromatic rings and other conjugated systems within its structure. The gentisic acid component, being a dihydroxybenzoic acid, is a key chromophore. The specific wavelengths of maximum absorbance (λmax) can help to confirm the nature of the phenolic system and any influence from the attached glycosidic units.

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. libretexts.orgresearchgate.netspectroscopyonline.com The technique measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of bonds. libretexts.org Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint".

The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key functional groups. These include:

O-H stretching: A broad band indicating the presence of hydroxyl groups on the sugar and phenolic moieties.

C=O stretching: A sharp, strong band characteristic of the ester (lactone) carbonyl group.

C=C stretching: Bands in the aromatic region, confirming the presence of the gentisic acid ring.

C-O stretching: Multiple bands corresponding to the various ether and alcohol C-O bonds within the glycosidic linkages and the ester.

Optical Rotation and Circular Dichroism (CD) for Chiral Information

Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of a molecule. wikipedia.orgresearchgate.netmec.edu.in Optical rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. mec.edu.inlibretexts.org

Given the presence of multiple chiral centers in the sugar components (xylose and apiose) of this compound, these techniques are essential for determining the absolute configuration of these stereocenters. The sign and magnitude of the optical rotation, as well as the specific features of the CD spectrum, can be compared with known standards or theoretical calculations to establish the D- or L-configuration of the monosaccharide units.

Chromatographic Purification and Separation Techniques

The isolation of this compound from its natural source, the roots of Lindera fruticosa, requires a multi-step purification process employing various chromatographic techniques.

Column Chromatography Methods

Column chromatography is a fundamental technique used for the initial separation and purification of compounds from a crude extract. libretexts.org In the case of this compound, a concentrated extract of Lindera fruticosa roots is subjected to silica (B1680970) gel column chromatography. researchgate.net

The separation is achieved by eluting the column with a solvent gradient, typically a mixture of chloroform (B151607) and methanol. researchgate.net This process separates the components of the extract based on their differing polarities, allowing for the collection of fractions enriched in this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isolation Purity

Following initial purification by column chromatography, High-Performance Liquid Chromatography (HPLC) is employed to achieve a high degree of purity for this compound. frontiersin.orghplc.euthermofisher.comnih.gov HPLC offers superior resolution and efficiency compared to traditional column chromatography. researchgate.net

Reversed-phase HPLC is a common mode used for the purification of natural products like this compound. In this technique, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. By carefully controlling the solvent gradient, it is possible to separate this compound from any remaining impurities, yielding a highly purified sample suitable for detailed structural and biological analysis. hplc.eu

Integrated Computational Approaches for Structural Confirmation

In modern natural product chemistry, the definitive structural elucidation of complex molecules like this compound is often supported by integrated computational approaches. While the primary structure was determined by spectroscopic methods, computational chemistry provides powerful tools for confirming stereochemistry and resolving ambiguities, especially in molecules with multiple chiral centers and conformational flexibility. nih.govstmarys-ca.edu

One of the most powerful techniques in this domain is the DP4+ analysis. comporgchem.comresearchgate.netuca.edu.ar This method involves calculating the NMR chemical shifts of all possible stereoisomers of a proposed structure using quantum mechanical methods, such as Density Functional Theory (DFT). comporgchem.com The calculated NMR data for each isomer are then compared statistically with the experimental NMR data. comporgchem.comnih.gov A probability score is generated, indicating which of the candidate structures has the highest likelihood of being the correct one. nih.govcomporgchem.com This approach is particularly valuable for assigning the relative and absolute configurations of complex natural products. nih.govnih.gov

Generation of all possible diastereomers of this compound in silico.

Conformational searches for each diastereomer to identify the most stable, low-energy conformations.

Calculation of the ¹H and ¹³C NMR chemical shifts for each conformer using DFT.

Statistical comparison of the Boltzmann-averaged calculated chemical shifts with the experimental values using the DP4+ algorithm to determine the most probable stereoisomer.

Although the initial discovery of this compound did not explicitly report the use of such computational methods, their application represents a standard for contemporary structural verification in the field. nih.govresearchgate.net These computational tools significantly enhance the confidence in the assigned structure of newly discovered natural products. nih.gov

Biosynthetic Pathways and Precursors of Linderofruticoside a

Proposed Biosynthetic Route for Linderofruticoside A in Lindera fruticosa

While the precise biosynthetic pathway of this compound in Lindera fruticosa has not been fully elucidated through direct experimental evidence, a plausible route can be proposed based on established knowledge of phenolic glycoside and monosaccharide biosynthesis in plants. The pathway likely commences with the formation of the aglycone, gentisic acid (2,5-dihydroxybenzoic acid). This is followed by the synthesis of the activated sugar donors, UDP-D-xylose and UDP-D-apiose. Subsequently, a two-step glycosylation of the gentisic acid would occur, followed by an intramolecular esterification to form the characteristic macrolactone ring.

The proposed sequence of events is as follows:

Biosynthesis of Gentisic Acid: The formation of gentisic acid is a key initial step.

Synthesis of Activated Sugars: Parallel to the aglycone formation, the plant synthesizes the necessary sugar donors, UDP-D-xylose and UDP-D-apiose.

Sequential Glycosylation: A glycosyltransferase would first catalyze the attachment of a xylose moiety to the gentisic acid. A second specific glycosyltransferase would then add an apiose unit to the xylose residue.

Macrolactone Formation: Finally, an intramolecular esterification between the carboxyl group of the gentisic acid and a hydroxyl group on the terminal apiose sugar would lead to the formation of the 13-membered lactone ring, completing the synthesis of this compound. researchgate.net

Enzymology of Apiose Biosynthesis Relevant to this compound

Role of UDP-Apiose/UDP-Xylose Synthase (AXS) in Pentose Formation

The biosynthesis of both D-apiose and D-xylose, the two sugar components of this compound, originates from UDP-D-glucuronic acid. A key bifunctional enzyme, UDP-apiose/UDP-xylose synthase (AXS), is responsible for the formation of both UDP-D-apiose and UDP-D-xylose. uga.eduresearchgate.net This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

Conversion of UDP-D-Glucuronic Acid to UDP-Apiose

The enzymatic conversion of UDP-D-glucuronic acid to UDP-apiose is a complex reaction catalyzed by AXS. The process involves an NAD+-dependent oxidation, decarboxylation, and a subsequent rearrangement of the carbon skeleton, leading to the formation of the branched-chain pentose. researchgate.net The discovery of D-glucuronic acid as the direct precursor for apiose was a significant finding in understanding the biosynthesis of this unique sugar. oup.com

Glycosyltransferase Activity in this compound Formation

Glycosyltransferases (GTs) are a diverse group of enzymes that catalyze the transfer of sugar moieties from an activated donor, such as a UDP-sugar, to an acceptor molecule. nih.govmaxapress.com In the biosynthesis of this compound, at least two specific GTs are likely involved.

The proposed glycosylation sequence is:

A xylosyltransferase would catalyze the transfer of xylose from UDP-D-xylose to one of the hydroxyl groups of the gentisic acid backbone.

An apiosyltransferase would then specifically recognize the xylosylated gentisic acid and attach an apiose molecule from UDP-D-apiose to the xylose residue.

The regiospecificity and stereospecificity of these glycosyltransferases are crucial in determining the final structure of the disaccharide chain.

Precursor Incorporation Studies in Biosynthetic Elucidation

To definitively establish the biosynthetic pathway of this compound, precursor incorporation studies using isotopically labeled compounds would be necessary. While specific studies on this compound are not yet reported, similar studies on other phenolic glycosides have been instrumental in elucidating their biosynthetic origins. nih.govrsc.org

For this compound, such studies would involve feeding isotopically labeled precursors, such as labeled gentisic acid, D-glucose (as a precursor to UDP-sugars), or other potential intermediates, to Lindera fruticosa plant tissues or cell cultures. The subsequent isolation of this compound and analysis of the isotopic labeling pattern would provide direct evidence for the proposed biosynthetic pathway and the sequence of enzymatic reactions.

Comparative Biosynthetic Analysis with Related Phenolic Glycosides

The biosynthesis of this compound can be compared with that of other phenolic glycosides, particularly those containing apiose or xylose. For instance, numerous flavonoid glycosides exist where apiose is linked to other sugars like glucose, galactose, or rhamnose. oup.com The enzymatic machinery for the synthesis of the UDP-sugar precursors is likely conserved across different plant species.

However, the specificity of the glycosyltransferases is what dictates the final structure of the glycoside. For example, the glycosyltransferases in Lindera fruticosa responsible for assembling the apiosyl-xylosyl disaccharide on a gentisic acid backbone will differ from those that attach a single glucose or a different disaccharide to a flavonoid aglycone in another plant species. mdpi.com The formation of the macrolactone ring through intramolecular esterification is also a distinctive feature not commonly seen in many other phenolic glycosides, highlighting a potentially unique enzymatic step in the biosynthesis of this compound. researchgate.net

Synthetic Chemistry Approaches to Linderofruticoside a and Analogs

Strategies for Total Chemical Synthesis of Linderofruticoside A

The total synthesis of this compound necessitates the development of a coherent strategy that addresses several key challenges: the stereocontrolled formation of two distinct glycosidic bonds, the construction of a medium-sized macrolactone, and the regioselective functionalization of the gentisic acid core. Research efforts have focused on a convergent approach, where the key fragments of the molecule are synthesized independently before being coupled and cyclized.

A logical retrosynthetic analysis of this compound identifies three primary disconnection points, breaking the molecule down into more manageable synthetic precursors. The most apparent disconnection is the ester bond of the macrolactone, which linearizes the macrocycle to a seco-acid. This approach is common in the synthesis of macrolide natural products. acs.orgresearchgate.net A second critical disconnection occurs at the glycosidic linkage between the gentisic acid derivative and the disaccharide. Finally, the disaccharide itself can be disconnected at the interglycosidic bond between the xylose and apiose units.

This leads to three key building blocks:

A suitably protected gentisic acid derivative.

A protected D-xylopyranose.

A protected D-apiofuranose.

The general strategy would therefore involve the sequential assembly of these units, culminating in a macrolactonization step to form the final 13-membered ring.

| Disconnection Point | Resulting Precursors | Synthetic Challenge |

| Macrolactone Ester Bond | Seco-acid of the glycosylated gentisic acid | Ring-strain of the 13-membered ring, selection of an efficient macrolactonization method. |

| Gentisic Acid-Xylose Glycosidic Bond | Gentisic acid moiety and a disaccharide | Site-selective glycosylation of the gentisic acid, stereocontrol of the β-xyloside linkage. |

| Xylose-Apiose Interglycosidic Bond | Protected xylose and protected apiose | Stereoselective formation of the β-D-apiofuranosyl-(1→2) linkage, which is known to be challenging. |

The formation of the β-D-apiofuranosyl linkage is particularly noteworthy. Apiose is a branched-chain pentose, and its furanosidic form introduces additional stereochemical complexity. The synthesis of β-apiofuranosides often requires carefully designed glycosyl donors and promoters to control the stereochemical outcome at the anomeric center. The synthesis of related complex flavonol O-glycosides has involved the use of protected apiofuranosyl bromide donors. researchgate.net

The synthesis of the O-β-D-xylopyranosyl linkage to the gentisic acid moiety is another crucial step. Reports on the partial synthesis of this compound indicate that the formation of the glycosidic bond between D-xylose and gentisic acid has been successfully achieved. This likely involves the use of a protected xylosyl donor, such as a glycosyl bromide or trichloroacetimidate, reacting with a selectively protected gentisic acid acceptor. The stereoselectivity of such reactions is often directed by the protecting group at the C-2 position of the xylosyl donor, where a participating group (e.g., an acetyl group) can favor the formation of the desired 1,2-trans-glycosidic bond, which in the case of xylose corresponds to the β-anomer. Strategies for regioselective protection of D-xylopyranosides are well-established and critical for directing the glycosylation to the desired hydroxyl group. acs.org

The final key transformation in the proposed synthesis of this compound is the macrolactonization to form the 13-membered ring. The formation of medium-sized rings is often entropically disfavored, requiring high-dilution conditions and efficient cyclization-promoting reagents. A variety of methods have been developed for macrolactonization in the context of natural product synthesis. acs.orgresearchgate.net

Commonly employed macrolactonization strategies that could be applicable to the synthesis of this compound include:

Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes an intramolecular acyl transfer promoted by a base such as DMAP.

Mukaiyama Macrolactonization: This approach employs a pyridinium (B92312) salt, such as 1-methyl-2-chloropyridinium iodide, to activate the carboxylic acid. acs.org

Corey-Nicolaou Macrolactonization: This method uses dithiodipyridine and triphenylphosphine (B44618) to activate the carboxyl group.

The choice of macrolactonization method will depend on the specific steric and electronic properties of the seco-acid precursor of this compound.

Formation of β-D-Apiofuranosyl Linkages

Construction of the Macrolactone Ring System

Semi-synthetic Derivatization and Analog Preparation Strategies

The generation of semi-synthetic derivatives of this compound is dependent on access to a reliable source of the natural product or a key synthetic intermediate. Semi-synthesis, a process that chemically modifies a naturally occurring starting material, is a common strategy to enhance pharmacological properties or to conduct structure-activity relationship (SAR) studies. ebi.ac.ukresearchgate.net

Upon the successful establishment of a total synthesis, the resulting late-stage intermediates or the final compound could serve as platforms for creating analogs. Potential derivatization strategies include:

Modification of the Gentisic Acid Moiety: The aromatic ring of the gentisic acid unit presents opportunities for modification, such as alkylation or acylation of its hydroxyl groups.

Alteration of the Sugar Units: The hydroxyl groups on the D-xylose and D-apiose residues offer multiple sites for chemical alteration, including changes to stereochemistry or complete replacement with other sugars.

Macrocycle Modification: The lactone could be reduced to the corresponding diol, or the ring size could be altered in a de novo synthesis to evaluate the structural importance of the 13-membered ring.

Challenges and Methodological Innovations in this compound Synthesis

The synthesis of this compound is a complex problem, which is why it remains an ongoing challenge in the field of total synthesis. vulcanchem.com The principal difficulties are rooted in its unique structural elements:

The 13-Membered Macrolactone: The formation of medium-sized rings is entropically disfavored, making the ring-closing macrolactonization step a significant hurdle that often requires specialized conditions to prevent intermolecular side reactions.

Multiple Stereocenters: The molecule is rich in stereocenters, particularly within its two sugar components. Establishing the correct stereochemistry during glycosylation reactions is a critical challenge.

Complex Glycosidic Linkages: The structure features a β-D-apiofuranosyl-(1''→2')-O-β-D-xylopyranosyl disaccharide linked to a gentisic acid core. researchgate.netoup.com The stereoselective formation of these bonds, especially involving the rare sugar apiose, demands precise control over reaction conditions and reagents.

Orthogonal Protection Strategy: The molecule's numerous hydroxyl groups and a carboxylic acid necessitate a sophisticated and selective protecting group strategy to mask and unmask functional groups at appropriate stages of the synthesis.

Current research is actively seeking to overcome these obstacles. For example, efforts to refine the formation of the glycosidic bond between D-xylose and gentisic acid represent a targeted methodological advancement. bates.edu

Bio-inspired Synthetic Approaches and Their Validation

A bio-inspired synthesis aims to replicate nature's own biosynthetic pathway in a laboratory setting. nih.gov For this compound, this would involve postulating the sequence of enzymatic reactions that occur in the Lindera fruticosa plant.

The likely biosynthetic route involves:

Formation of the gentisic acid core via the shikimate pathway.

Synthesis of activated sugar donors, specifically UDP-xylose and UDP-apiose. uga.edu

Stepwise glycosylation catalyzed by specific glycosyltransferase enzymes.

A final enzymatic macrolactonization to form the 13-membered ring, potentially through the formation of an ester linkage between the gentisic acid's carboxyl group and a hydroxyl group on the terminal apiose. oup.comuga.edu

A laboratory synthesis mimicking this pathway might employ enzyme-like catalysts to achieve high selectivity. While a complete bio-inspired synthesis has not yet been reported, this strategy offers a powerful conceptual framework. The ultimate validation of such an approach would be the successful synthesis of this compound.

Biological Activities and Mechanistic Studies of Linderofruticoside a

Anti-Osteoclastogenic Activity

Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis. The inhibition of osteoclast formation (osteoclastogenesis) is a key therapeutic strategy. Research has been conducted on compounds isolated from Lindera fruticosa to assess their potential in this area. nih.gov

In Vitro Cellular Models for Osteoclast Differentiation Inhibition

The primary investigation into the anti-osteoclastogenic effects of compounds from Lindera fruticosa was conducted by Song et al. (2008). In this study, researchers used a standard in vitro model where bone marrow-derived macrophages (BMMs) were stimulated to differentiate into osteoclasts. nih.gov

Four phenolic glycosides were isolated from the plant's roots: β-D-(3,4-disinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside (Compound 1), β-D-(3-sinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside (Compound 2), Linderofruticoside A (Compound 3), and Linderofruticoside B (Compound 4). nih.gov The study revealed that two of these compounds, which were previously known, demonstrated significant inhibitory effects on osteoclast differentiation in a dose-dependent manner. nih.gov

However, the same study did not report any anti-osteoclastogenic activity for the newly discovered this compound. nih.gov The abstract of the published research explicitly mentions the inhibitory activity of compounds 1 and 2 but remains silent on any similar effects for this compound. nih.gov

| Compound | In Vitro Model | Finding | Source |

| This compound | Osteoclast Differentiation from BMMs | No inhibitory activity was reported. | nih.gov |

| Compound 1 | Osteoclast Differentiation from BMMs | Inhibited differentiation at concentrations >1.04 µM. | nih.gov |

| Compound 2 | Osteoclast Differentiation from BMMs | Inhibited differentiation at concentrations >0.132 µM. | nih.gov |

Molecular Mechanisms Underlying Anti-Osteoclastogenesis

The differentiation of osteoclasts is a complex process regulated by various signaling pathways. A critical pathway involves the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), which binds to its receptor RANK on macrophage surfaces. nih.govthno.org This interaction triggers downstream signaling cascades involving MAP kinases (MAPK) and nuclear factor-κB (NF-κB), ultimately leading to the activation of the master transcription factor for osteoclastogenesis, the Nuclear Factor of Activated T-cells c1 (NFATc1). nih.govthno.orgbiomolther.orgnih.gov Activated NFATc1 orchestrates the expression of genes essential for osteoclast function, such as tartrate-resistant acid phosphatase (TRAP) and cathepsin K. nih.govbiomolther.org

While these pathways are standard targets for assessing anti-osteoclastogenic compounds, the effect of this compound on these molecular mechanisms has not been described in the available scientific literature. Since no primary inhibitory activity was reported, subsequent mechanistic studies have not been published.

Anti-inflammatory Properties

Chronic inflammation is linked to various diseases, and natural compounds are often screened for their ability to modulate inflammatory responses.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)

A common method to assess anti-inflammatory potential is to measure the inhibition of inflammatory mediators like nitric oxide (NO). nih.gov Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. nih.gov While extracts and compounds from other species of the Lindera genus, such as Lindera erythrocarpa and Lindera glauca, have been shown to inhibit nitric oxide production in cellular models, specific data on the activity of this compound is not available. nih.govnih.gov

Cellular Pathways Involved in Anti-inflammatory Responses (e.g., LPS-activated macrophages)

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammatory responses. nih.govmdpi.com Activation of these cells with lipopolysaccharide (LPS), a component of bacterial cell walls, triggers a strong inflammatory cascade, including the production of NO and pro-inflammatory cytokines. nih.govnih.gov Studies on related Lindera species have demonstrated anti-inflammatory effects in this model. nih.govnih.gov However, the scientific literature currently lacks studies evaluating the effect of this compound on LPS-activated macrophages or its influence on associated cellular pathways.

| Compound | Bioactivity | Cellular Model | Finding | Source |

| This compound | Anti-inflammatory | LPS-activated RAW 264.7 macrophages | Data not available. | |

| Linderaspirone A | Anti-inflammatory | LPS-activated RAW 264.7 macrophages | Showed significant inhibitory effects on NO, PGE₂, TNF-α, and IL-6. | nih.gov |

| Bi-linderone | Anti-inflammatory | LPS-activated RAW 264.7 macrophages | Showed significant inhibitory effects on NO, PGE₂, TNF-α, and IL-6. | nih.gov |

Antioxidant Activity Assessment

Phenolic compounds are a major class of natural antioxidants, acting by scavenging free radicals. mdpi.com Their antioxidant capacity is commonly evaluated using various in vitro chemical assays. Popular methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.come3s-conferences.orgresearchgate.net In these assays, the ability of a compound to donate an electron or hydrogen atom to the stable radical results in a color change, which can be measured spectrophotometrically. e3s-conferences.orgnih.gov

While several species within the Lindera genus are known to possess antioxidant properties, and extracts from Lindera glauca have shown high DPPH and ABTS radical scavenging activities, specific antioxidant assessments of purified this compound have not been reported in the surveyed literature. researchgate.netnih.gov

Radical Scavenging Assays

Direct experimental data from radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for the purified this compound are not extensively available in the current scientific literature. mdpi.comnih.gov However, the phenolic nature of this compound, containing a gentisic acid core, suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to donate hydrogen atoms or electrons to neutralize free radicals. mdpi.com

Studies on extracts from various Lindera species have demonstrated significant antioxidant properties. For instance, extracts from the twigs and leaves of Lindera glauca exhibited concentration-dependent scavenging activity in both DPPH and ABTS assays. karger.com At a concentration of 500 µg/mL, the twig and leaf/stem extracts of L. glauca showed DPPH radical scavenging activities of 88.56% and 87.86%, respectively. karger.com Similarly, the leaf essential oil of Lindera pulcherrima showed potent DPPH radical scavenging activity with an IC50 value of 0.087 ± 0.03 mg/ml. nih.gov The antioxidant potential of the Lindera genus is further supported by findings on Lindera subumbelliflora and Lindera caesia, where leaf extracts of L. caesia showed the highest DPPH scavenging activity with an IC50 value of 57.9 µg/mL. srce.hr These findings on related species underscore the potential of this compound as a radical scavenger, though further studies on the isolated compound are necessary for confirmation.

Oxidative Stress Mitigation in Cellular Systems

Specific studies investigating the capacity of this compound to mitigate oxidative stress in cellular systems have not been reported. However, the presence of an apiose sugar in its structure is noteworthy. Some studies suggest that apiosylated compounds may play a role in protecting against oxidative stress. uga.edu For example, the biosynthesis of apiin, an apiosylated flavonoid, is induced in parsley by UV irradiation and ozone, suggesting a protective role against oxidative damage. oup.comuga.edu

Cellular models are commonly employed to assess the protective effects of natural compounds against induced oxidative stress. For instance, the Hep 3B cell line has been utilized to study free-radical toxicity and the effects of antioxidants. nih.gov Furthermore, zebrafish models are increasingly used to investigate the in vivo effects of compounds on oxidative stress, where changes in the expression of genes like nrf2a and nrf2b, which are involved in the oxidative stress response, can be monitored. bates.edu Future research on this compound could employ such cellular and animal models to elucidate its potential for mitigating oxidative stress.

Cytotoxic and Anti-proliferative Investigations in Cancer Cell Lines (excluding clinical trials)

While there is a general indication that some compounds isolated from Lindera fruticosa exhibit cytotoxic activity against the human lung cancer cell line SBC-3, it is not explicitly stated whether this compound is among these active compounds. researchgate.netresearchgate.net The evaluation of the cytotoxic and anti-proliferative effects of natural products is a critical step in the discovery of new anticancer agents. Standard in vitro assays, such as the MTT assay, are widely used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). bioline.org.brrsc.org

Research on other compounds from the Lindera genus has shown cytotoxic potential. For example, some butanolides from Lindera akoensis have been investigated for their biological activities. researchgate.net Moreover, studies on extracts from other plants have demonstrated the utility of screening against a panel of cancer cell lines to identify selective cytotoxicity. nih.govnih.govbrieflands.comnih.gov For instance, nimbolide, a triterpenoid, showed potent anti-proliferative activity against various cancer cell lines, inducing apoptosis and disrupting the cell cycle. nih.gov To ascertain the therapeutic potential of this compound in oncology, comprehensive screening against a diverse panel of human cancer cell lines is warranted.

Enzyme Inhibition Profiling (e.g., Protein Tyrosine Phosphatase 1B, if applicable to this compound or its direct analogs)

There is currently no published research on the enzyme inhibition profile of this compound, including its effect on Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a well-recognized therapeutic target for type 2 diabetes and obesity, and its inhibitors are of significant interest in drug discovery. digitellinc.comnih.govnih.govnih.gov The search for novel PTP1B inhibitors often involves screening natural product libraries and synthetic compounds. nih.govsioc-journal.cn

In the absence of experimental data for this compound, molecular docking studies could provide valuable insights into its potential to interact with enzyme targets like PTP1B. frontiersin.orgresearchgate.net Such in silico methods predict the binding mode and affinity of a ligand to the active or allosteric sites of a protein. nih.govbiorxiv.org For PTP1B, docking studies have been instrumental in identifying key interactions between inhibitors and amino acid residues within the catalytic or regulatory domains. digitellinc.comfrontiersin.org Future computational studies on this compound could help to predict its binding pose and energy, thereby guiding future experimental validation.

The analysis of ligand-protein interactions is crucial for understanding the mechanism of enzyme inhibition. osdd.netnih.govyoutube.comnih.gov This involves identifying specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's binding pocket. youtube.com For PTP1B, both competitive and non-competitive inhibitors have been identified, each with distinct interaction patterns. nih.govfrontiersin.org Should this compound demonstrate inhibitory activity, detailed structural analysis of its complex with the target enzyme would be essential to elucidate its mechanism of action.

Structure-Activity Relationships from Docking Studies

Comparative Analysis of Biological Activities with Other Phenolic Glycosides from Lindera Species

The Lindera genus is a rich source of diverse phenolic compounds with a range of biological activities. researchgate.netmdpi.com A comparative analysis of this compound with other phenolic glycosides from this genus can provide valuable structure-activity relationship insights.

Several other phenolic glycosides and related compounds have been isolated from various Lindera species and their biological activities have been evaluated. For example, from the roots of Lindera fruticosa, two other phenolic glycosides, β-D-(3,4-disinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside and β-D-(3-sinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside, were identified and shown to inhibit osteoclast differentiation. nih.gov Other compounds from L. fruticosa have been evaluated for their inhibitory effects on human acyl-CoA:cholesterol acyltransferase activity and the oxidation of low-density lipoprotein. acs.org

Extracts and compounds from other Lindera species have also demonstrated significant biological effects. For instance, extracts of Lindera obtusiloba are known for their strong antioxidant properties, attributed in part to flavonoids like quercitrin. mdpi.comtandfonline.com The essential oil of Lindera pulcherrima and its constituents, furanodienone (B1239088) and curzerenone, have shown potent antioxidant and antibacterial activities. nih.gov The diverse biological activities reported for compounds from the Lindera genus highlight the potential of this genus as a source of novel therapeutic agents.

The table below provides a summary of the biological activities of selected compounds and extracts from the Lindera genus.

| Species | Compound/Extract | Biological Activity | Reference |

| Lindera fruticosa | β-D-(3,4-disinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside | Inhibition of osteoclast differentiation | nih.gov |

| Lindera fruticosa | β-D-(3-sinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside | Inhibition of osteoclast differentiation | nih.gov |

| Lindera glauca | Twig and Leaf/Stem Extracts | Antioxidant (DPPH and ABTS scavenging) | karger.com |

| Lindera pulcherrima | Leaf Essential Oil | Antioxidant (DPPH scavenging), Antibacterial | nih.gov |

| Lindera subumbelliflora | Root Extract | Antifungal | srce.hr |

| Lindera caesia | Leaf Extract | Antioxidant (DPPH scavenging) | srce.hr |

| Lindera obtusiloba | Extracts | Antioxidant | mdpi.comtandfonline.com |

This comparative analysis reveals a common theme of antioxidant activity among various Lindera species, primarily attributed to their phenolic constituents. While direct evidence for this compound is pending, its structural similarity to other bioactive phenolic glycosides suggests that it is a promising candidate for further pharmacological investigation.

Ecological and Chemo Taxonomic Significance

Distribution Patterns of Linderofruticoside A within Lindera Species

This compound was first identified and isolated from the roots of Lindera fruticosa, a plant species belonging to the Lauraceae family. oup.comoup.comresearchgate.netnih.gov The genus Lindera is extensive, comprising approximately 100 species that are widely distributed in tropical and subtropical regions, and is known for producing a rich diversity of secondary metabolites. researchgate.netresearchgate.net

Detailed phytochemical investigations have been conducted on various Lindera species. However, current scientific literature primarily documents the presence of this compound in Lindera fruticosa. oup.comoup.comoup.comresearchgate.net While the initial discovery was in the root tissues, comprehensive studies detailing the concentration and distribution of this compound in other parts of the Lindera fruticosa plant—such as the stems, leaves, or flowers—are not extensively available.

Phytochemical analyses of other species within the genus, including Lindera nacusua, Lindera akoensis, Lindera angustifolia, and Lindera fragrans, have identified a wide array of other compounds, such as different phenolic glycosides, alkaloids, flavonoids, and butanolides. researchgate.netcabidigitallibrary.orgresearchgate.netphcog.com To date, these studies have not reported the isolation of this compound from these other species, suggesting its distribution may be specific to Lindera fruticosa or a limited number of closely related species. The table below summarizes the findings from phytochemical studies on various Lindera species.

| Species | Plant Part Studied | Key Compound Classes Identified (Excluding this compound) | Reference |

| Lindera fruticosa | Roots | Phenolic Glycosides, Benzophenones, Biphenyls, Xanthones | nih.govresearchgate.netnih.gov |

| Lindera nacusua | Roots | Anthraquinones, γ-Butanolides, Phenolic Glycosides, Phenolic Acid Amides, Cerebrosides | cabidigitallibrary.orgresearchgate.net |

| Lindera akoensis | Not specified | Aporphines, Alkaloids, Sesquiterpenoids, Flavanoids, Butanolides, Furanoids, Chalconoids, Phenolic Compounds | researchgate.netresearchgate.net |

| Lindera erythrocarpa | Stem Bark | Lignans (B1203133) (Methyllinderone, Linderone, Kanakugiol) | nih.gov |

| Lindera fragrans | Leaves | Alkaloids, Flavonoids, Aromatics, Anthraquinone | phcog.com |

Role of this compound in Plant Defense Mechanisms and Stress Responses

Plants produce a vast arsenal (B13267) of secondary metabolites to defend against various biotic and abiotic threats. actascientific.com Phenolic compounds, the class to which this compound belongs, are well-known for their roles in plant defense, acting as antimicrobial agents, feeding deterrents, and antioxidants that protect against environmental stress. researchgate.netactascientific.com

While direct experimental evidence on the specific defensive functions of this compound is limited, its chemical structure provides clues to its potential ecological role. The use of Lindera fruticosa in traditional medicine has led to the hypothesis that its constituent compounds, including this compound, may possess antibacterial or antiviral properties. bates.edu

Furthermore, this compound contains a unique branched-chain sugar called apiose. oup.comoup.com The presence of apiose in secondary metabolites has been linked to plant-insect defense responses. oup.com It is also suggested that apiose-containing fragments from the plant cell wall can act as signaling molecules, triggering a cascade of defense responses when a plant is attacked by pathogens. oup.comresearchgate.net While other compounds isolated from the Lindera genus, such as lignans from Lindera erythrocarpa, have demonstrated specific antifungal activity, similar targeted studies on this compound have yet to be published. nih.gov At present, the role of this compound in the defense mechanisms of Lindera fruticosa remains an area requiring further investigation.

Chemo-taxonomic Implications for the Lindera Genus and Lauraceae Family

Chemotaxonomy utilizes the chemical constituents of plants as markers for classification and to understand evolutionary relationships. The Lindera genus and the wider Lauraceae family are characterized by their production of a diverse range of secondary metabolites, making them subjects of chemotaxonomic study. researchgate.netresearchgate.net The presence of specific classes of compounds, such as aporphine (B1220529) and benzyltetrahydroisoquinoline alkaloids, is considered characteristic of certain Lindera species like Lindera angustifolia. researchgate.net

This compound is a complex phenolic glycoside containing an apiose sugar moiety linked to a gentisic acid derivative. oup.comoup.com The occurrence of apiose is characteristic of vascular plants, and its presence within the Lauraceae family is a point of taxonomic interest. oup.comarchive.org The structural uniqueness of this compound, particularly its 13-membered macrolactone ring formed by an ester linkage between the gentisic acid and the apiose sugar, makes it a potentially valuable chemotaxonomic marker. oup.comresearchgate.netbates.edu

Phytochemical investigations have revealed that the discovery of certain compounds can be significant for the classification of the genus. For example, the first-time isolation of anthraquinones and cerebrosides from Lindera nacusua was noted for its chemotaxonomic importance within both the Lindera genus and the Lauraceae family. cabidigitallibrary.org While the distribution of this compound appears to be limited based on current data, its unique structure suggests it could serve as a specific marker for Lindera fruticosa or a small group of related species, contributing to the complex chemical fingerprint of the genus.

Environmental and Cultivation Factors Influencing this compound Production

The synthesis and accumulation of secondary metabolites in plants are significantly influenced by a variety of external factors. researchgate.net Environmental conditions such as light intensity and quality, temperature, water availability, and soil composition can alter a plant's metabolic pathways, leading to changes in the concentration of phytochemicals. actascientific.comd-nb.infomaxapress.com Similarly, cultivation practices, including planting density and harvest time, can impact the production of these compounds. researchgate.net

For medicinal plants, these factors are often manipulated to optimize the yield of desired bioactive molecules. d-nb.infomaxapress.com For instance, stresses like drought or exposure to UV radiation can trigger an increase in the production of phenolic compounds as a protective response. actascientific.commaxapress.com However, the specific effects of these variables are highly dependent on the plant species and the compound .

Currently, there is no specific research available in the scientific literature that details how environmental or cultivation factors directly influence the production of this compound in Lindera fruticosa. General studies confirm that the biosynthesis of phenolic compounds is responsive to such stimuli, but targeted research is needed to understand the optimal conditions for the synthesis and accumulation of this compound. d-nb.infonih.govmdpi.com

Future Research Directions and Translational Perspectives for Linderofruticoside a

Elucidation of Further Downstream Biological Targets and Pathways

A primary focus of future research will be to identify the specific biological targets and molecular pathways through which Linderofruticoside A exerts its effects. While some compounds isolated from Lindera fruticosa have shown activities such as suppressing thoracic aorta contraction and exhibiting anti-mycobacterial properties, the specific targets of this compound remain unknown. researchgate.net

Initial hypotheses suggest potential antiviral or antibacterial benefits. bates.edu To validate these hypotheses and uncover new therapeutic applications, comprehensive screening against a wide array of biological targets is necessary. This includes, but is not limited to, key enzymes, receptors, and signaling proteins involved in various disease processes.

Future investigations will likely employ a variety of in vitro and in vivo models to delineate the mechanism of action. Techniques such as affinity chromatography, protein microarrays, and computational docking studies will be instrumental in identifying direct binding partners of this compound. Once primary targets are identified, subsequent studies will be required to map the downstream signaling cascades affected by the compound. This will provide a more complete picture of its pharmacological profile and pave the way for its development as a targeted therapeutic agent.

Development of Advanced Analytical Methods for Detection and Quantification in Complex Matrices

The advancement of research on this compound is intrinsically linked to the development of robust and sensitive analytical methods for its detection and quantification. Currently, the isolation and purification of this compound from its natural source, the roots of Lindera fruticosa, is a significant challenge. bates.edu

Future efforts will need to focus on creating sophisticated analytical techniques capable of accurately measuring this compound concentrations in complex biological matrices such as plasma, tissues, and cell lysates. The development of high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods will be crucial. researchgate.netnih.gov These techniques offer the high resolution and sensitivity required to separate and quantify this compound from other closely related compounds and endogenous molecules.

Furthermore, the establishment of validated analytical methods is a prerequisite for pharmacokinetic and pharmacodynamic studies. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for its potential translation into a clinical setting.

Application of Omics Technologies in this compound Research

The integration of "omics" technologies, such as metabolomics and transcriptomics, promises to provide a holistic understanding of the biological effects of this compound. metabolon.commdpi.com These powerful analytical approaches can simultaneously measure changes in a vast number of metabolites and gene transcripts in response to treatment with the compound. metabolon.commdpi.com

Metabolomics will enable the comprehensive analysis of small-molecule metabolites within a biological system. metabolon.com By comparing the metabolic profiles of cells or organisms treated with this compound to untreated controls, researchers can identify metabolic pathways that are significantly perturbed. nih.gov This can offer valuable clues about the compound's mechanism of action and potential off-target effects.

Transcriptomics , on the other hand, will provide insights into the changes in gene expression induced by this compound. mdpi.com Techniques like RNA sequencing can reveal which genes are upregulated or downregulated, helping to identify the cellular processes and signaling pathways that are modulated by the compound. thuenen.de

The combined application of metabolomics and transcriptomics, often referred to as multi-omics, will allow for a more integrated and systems-level understanding of this compound's biological activity. semanticscholar.org This approach can help to connect changes in gene expression with alterations in metabolic function, providing a more complete and nuanced picture of the compound's effects.

Strategies for Sustainable Sourcing and Production of this compound

The current reliance on the extraction of this compound from the roots of Lindera fruticosa presents a significant bottleneck for its large-scale study and potential commercialization. bates.edu The difficulties associated with its isolation from the crude product underscore the need for more sustainable and scalable production methods. bates.edu

A key future direction is the development of a total chemical synthesis of this compound. bates.edu While a partial synthesis has been reported, achieving a complete and efficient synthetic route remains a major goal. bates.edubates.edu A successful total synthesis would not only provide a reliable and scalable source of the compound but also open the door for the creation of structural analogs.

In addition to chemical synthesis, biotechnological approaches could also be explored. This might involve the identification and engineering of the biosynthetic pathway of this compound in a microbial host. Such a strategy could offer a more environmentally friendly and cost-effective method for its production.

Exploration of New Chemical Space through Analog Design based on this compound Scaffold

The unique chemical scaffold of this compound, with its 13-membered macrolactone, provides an excellent starting point for the design and synthesis of novel analogs. bates.edubates.edu Analog design is a well-established strategy in medicinal chemistry for optimizing the pharmacological properties of a lead compound. slideshare.netscribd.comrjpdft.com

By systematically modifying different parts of the this compound structure, researchers can explore the structure-activity relationships (SAR) and develop new compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, modifications to the disaccharide moiety, the phenolic glycoside, or the lactone ring could lead to analogs with enhanced biological activity or novel therapeutic applications.

The synthesis of a library of this compound analogs would allow for a comprehensive exploration of the chemical space around this natural product. This could lead to the discovery of new compounds with superior therapeutic potential and a better understanding of the key structural features required for biological activity.

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles: publish raw spectra, chromatograms, and bioassay datasets in repositories (e.g., Zenodo, Figshare). Document experimental parameters (e.g., NMR spectrometer frequency, HPLC column lot numbers) in supplementary materials. Use standardized bioassay protocols (e.g., CLSI guidelines) and share cell line authentication reports (STR profiling). Collaborate with third-party labs for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.